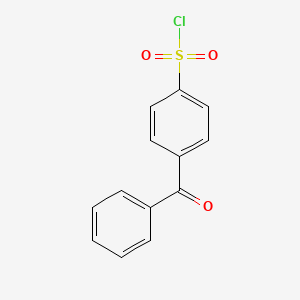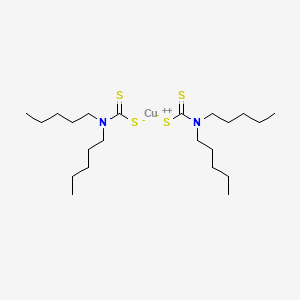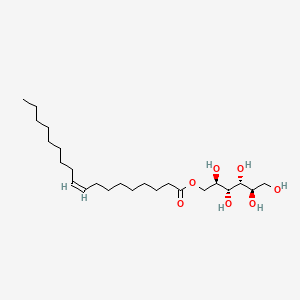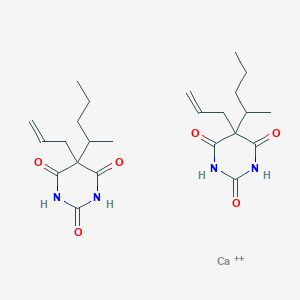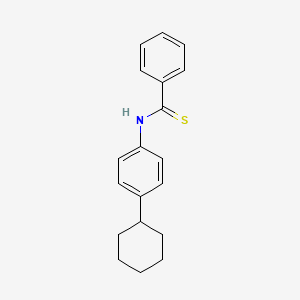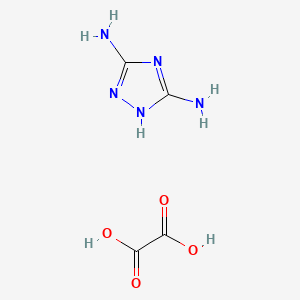
1,2,4-Triazolidine-3,5-diimine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolidine-3,5-diimine oxalate is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Triazolidine-3,5-diimine oxalate can be synthesized through a reaction between aldehydes or ketones and thiosemicarbazide in the presence of a catalyst. One common method involves using meglumine as a catalyst in water at room temperature. The reaction typically proceeds quickly and yields the desired product in high purity .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of eco-friendly catalysts and solvents, such as ionic liquids, is preferred to enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolidine-3,5-diimine oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triazolones.
Reduction: Reduction reactions can yield triazolidine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Triazolones.
Reduction: Triazolidine derivatives.
Substitution: Various substituted triazolidine compounds
Applications De Recherche Scientifique
1,2,4-Triazolidine-3,5-diimine oxalate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing acetylcholinesterase inhibitors, which have potential therapeutic applications in treating neurodegenerative diseases.
Materials Science: The compound is explored for its potential use in developing new materials with unique properties.
Biological Research: It serves as a tool for studying enzyme inhibition and other biochemical processes.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolidine-3,5-diimine oxalate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole-3,5-diamine: Known for its use as an inhibitor of DNA synthesis and as an antitumor agent.
1,2,4-Triazolidine-3-thione: Exhibits significant acetylcholinesterase inhibitory activity and free radical scavenging activity.
Uniqueness
1,2,4-Triazolidine-3,5-diimine oxalate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets.
Propriétés
Numéro CAS |
6625-77-0 |
|---|---|
Formule moléculaire |
C4H7N5O4 |
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
oxalic acid;1H-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C2H5N5.C2H2O4/c3-1-5-2(4)7-6-1;3-1(4)2(5)6/h(H5,3,4,5,6,7);(H,3,4)(H,5,6) |
Clé InChI |
LPERBCAVOFGOFN-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NN1)N)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


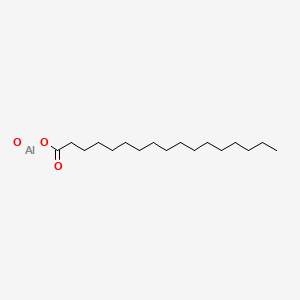
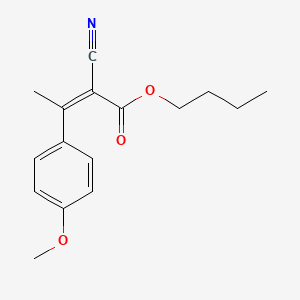
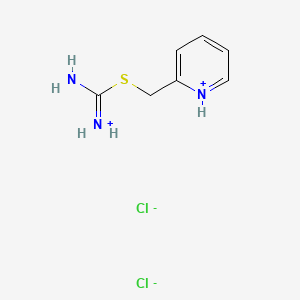
![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)
